Pyrroloquinoline quinone

Descripción general

Descripción

Pyrroloquinoline quinone, also known as methoxatin, is a redox cofactor and antioxidant. It was first identified as a cofactor for bacterial dehydrogenases in the late 1960s. This compound is found in various foods, including fruits, vegetables, and fermented products. This compound is known for its role in biological processes such as growth, development, and mitochondrial function .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Klebsiella pneumoniae which naturally produce this compound. The chemical synthesis involves multiple steps, including the formation of a tricyclic structure with quinone moieties .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation due to its efficiency and cost-effectiveness. High-yielding strains of bacteria are selected and optimized for maximum production. The fermentation process is followed by extraction and purification to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Pyrroloquinoline quinone undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox cycling and exhibiting antioxidant activity .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the quinone structure .

Major Products: The major products formed from reactions involving this compound include oxidized and reduced forms of the compound. These products retain the quinone structure and exhibit similar redox properties .

Aplicaciones Científicas De Investigación

Neuroprotective Properties

PQQ has been identified as a potential neuroprotective agent due to its ability to enhance mitochondrial function and reduce oxidative stress in neuronal cells. Research indicates that PQQ can promote neuronal viability in models of neurodegeneration by modulating metabolic pathways that are crucial for energy production and cell survival.

- Mechanism : PQQ influences mitochondrial biogenesis and function, which is essential for maintaining neuronal health. It activates signaling pathways that lead to increased ATP production and reduced apoptosis in neuronal cells .

- Case Study : In a study involving animal models of neurodegeneration, PQQ supplementation was shown to improve cognitive functions and reduce markers of oxidative stress in the brain .

Metabolic Health and Weight Management

PQQ plays a significant role in metabolic regulation, particularly in lipid metabolism and weight management. Its antioxidant properties contribute to improved mitochondrial function, which is critical for effective energy utilization.

- Mechanism : PQQ enhances the number and function of mitochondria, leading to improved lipid metabolism and reduced fat accumulation. It inhibits lipogenesis while promoting fatty acid oxidation .

- Case Study : Animal studies have demonstrated that PQQ supplementation can significantly reduce visceral fat accumulation and improve metabolic profiles in obese models. This effect is attributed to enhanced mitochondrial activity and reduced inflammation .

Cardiovascular Health

PQQ has been investigated for its potential cardiovascular benefits, particularly in improving heart function under stress conditions such as high altitude or ischemia.

- Mechanism : PQQ's ability to modulate oxidative stress and enhance mitochondrial function may protect cardiac tissues from damage during ischemic events. It supports cardiac adaptation by improving energy metabolism in heart cells .

- Case Study : In a randomized controlled trial involving subjects at high altitudes, PQQ supplementation was associated with improved cardiac performance metrics compared to controls .

Antioxidant Activity

As a potent antioxidant, PQQ helps mitigate oxidative damage across various biological systems. Its ability to scavenge free radicals contributes to its protective effects against chronic diseases.

- Mechanism : PQQ participates in redox cycling, which allows it to neutralize reactive oxygen species (ROS) effectively. This action protects cells from oxidative stress-induced damage .

- Case Study : Clinical studies have shown that PQQ supplementation can lead to significant reductions in biomarkers of oxidative stress in individuals with metabolic syndrome .

Dietary Supplementation

PQQ is available as a dietary supplement, often marketed for its potential health benefits related to energy metabolism, cognitive function, and overall wellness.

Mecanismo De Acción

Pyrroloquinoline quinone exerts its effects through its role as a redox cofactor. It participates in redox cycling, which involves the transfer of electrons between molecules. This process helps in maintaining cellular redox balance and protecting cells from oxidative damage. This compound also activates various signaling pathways, including those involved in mitochondrial biogenesis and cellular growth .

Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes such as glucose dehydrogenase and alcohol dehydrogenase. It also interacts with signaling molecules like peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) and nuclear respiratory factors (NRF-1 and NRF-2), which are involved in mitochondrial function and biogenesis .

Comparación Con Compuestos Similares

Pyrroloquinoline quinone is unique due to its combined properties of a redox cofactor, antioxidant, and signaling molecule. Similar compounds include:

Ascorbic Acid (Vitamin C): Both are antioxidants, but this compound also acts as a redox cofactor.

Riboflavin (Vitamin B2): Both are involved in redox reactions, but this compound has a broader range of biological activities.

Pyridoxal-5-Phosphate (Vitamin B6): Both participate in enzymatic reactions, but this compound has additional roles in cellular signaling and mitochondrial function.

Actividad Biológica

Pyrroloquinoline quinone (PQQ) is a redox cofactor known for its significant biological activities, particularly in mitochondrial function, neuroprotection, and metabolic regulation. This article synthesizes various research findings and case studies to provide a comprehensive overview of PQQ's biological activity.

Overview of this compound

PQQ is a small quinone molecule that serves as a cofactor for several bacterial dehydrogenases and is found in various food sources, suggesting its importance in human nutrition. Recent studies have proposed that PQQ may function similarly to a vitamin due to its essential roles in metabolism, growth, and immune function in mammals .

-

Mitochondrial Biogenesis and Function

- PQQ has been shown to enhance mitochondrial biogenesis by activating peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), which is crucial for the generation of new mitochondria. This effect is mediated through various signaling pathways, including the SIRT1/PGC-1α pathway .

- In animal models, dietary supplementation with PQQ has resulted in increased mitochondrial numbers and improved lipid metabolism, enhancing overall energy production and reducing oxidative stress within cells .

-

Neuroprotective Effects

- PQQ exhibits neuroprotective properties by preventing neuronal damage in models of neurodegeneration, such as Parkinson's disease. It protects against rotenone-induced neurotoxicity by promoting mitochondrial function and regulating mitochondrial dynamics .

- Studies indicate that PQQ may help maintain cognitive function and reduce the risk of neurodegenerative diseases through its antioxidant properties and ability to modulate cellular signaling pathways involved in neuronal health .

-

Antioxidant Properties

- As an antioxidant, PQQ scavenges free radicals, thereby reducing oxidative stress which is linked to various chronic diseases. This antioxidant capacity contributes to its potential longevity and anti-inflammatory effects .

- PQQ's ability to modulate redox reactions is critical for its role in cellular metabolism and protection against oxidative damage .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Ouchi et al. (2013) | Demonstrated that PQQ acts as a free radical scavenger, reducing oxidative stress in various cell types. |

| Chan et al. (2021) | Reported that PQQ improves mitochondrial function and ATP production in retinal pigment epithelium cells. |

| Sasakura et al. (2017) | Found that PQQ supplementation enhances antioxidant potential in humans, improving metabolic health markers. |

| Teymourian et al. (2020) | Highlighted PQQ's role as a glucose sensor, suggesting applications in diabetes management through its metabolic regulation capabilities. |

Clinical Implications

The biological activities of PQQ suggest several clinical applications:

- Metabolic Disorders : Given its role in enhancing mitochondrial function and lipid metabolism, PQQ may be beneficial for obesity management and metabolic syndrome treatment .

- Neurodegenerative Diseases : The neuroprotective effects of PQQ indicate its potential use as a therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

- Antioxidant Therapy : Due to its strong antioxidant properties, PQQ could be explored as a supplement for preventing oxidative stress-related diseases.

Propiedades

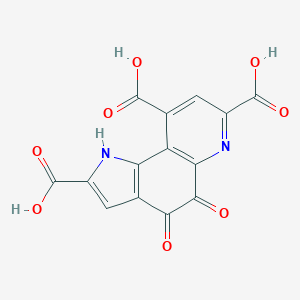

IUPAC Name |

4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,15H,(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXZSJMASHPLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041162 | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

72909-34-3 | |

| Record name | Pyrroloquinoline quinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72909-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072909343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrroloquinoline Quinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydro-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRROLOQUINOLINEDIONE TRICARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47819QGH5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrroloquinoline quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013636 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.